![molecular formula C19H20BrNO4S B11597359 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide](/img/structure/B11597359.png)
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide
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Overview
Description
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a dioxidotetrahydrothiophenyl group, and a methoxybenzyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This step involves the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Attachment of the Dioxidotetrahydrothiophenyl Group: This can be achieved through nucleophilic substitution reactions, where the thiophene derivative is introduced to the benzamide core.
Methoxybenzyl Group Introduction: The methoxybenzyl group can be attached via alkylation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of benzamides are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
Medicinal chemistry applications may include the investigation of this compound as a potential therapeutic agent. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.
Industry
In the industrial sector, compounds like this one can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-methoxybenzyl)benzamide: Lacks the dioxidotetrahydrothiophenyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide: Lacks the bromine atom.
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the methoxybenzyl group.
Uniqueness
The presence of all three functional groups (bromine, dioxidotetrahydrothiophenyl, and methoxybenzyl) in 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide makes it unique. This combination of groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
4-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure
The compound features a bromophenyl group , a tetrahydrothiophene ring , and a methoxybenzyl moiety , contributing to its unique reactivity and biological activity. The presence of the dioxido group in the tetrahydrothiophene enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing similar structural motifs exhibit significant anticancer activities. For instance, compounds with the 4-(aminomethyl)benzamide fragment have shown potent inhibition against various receptor tyrosine kinases (RTKs), including EGFR and HER-2, which are critical in cancer progression .
Compound | Inhibition (%) at 10 nM | Target Kinase |
---|---|---|
Analogue 11 | 91% | EGFR |
Analogue 13 | 92% | HER-2 |
These findings suggest that the target compound may also exhibit similar inhibitory effects on RTKs, warranting further investigation.
Antimicrobial Activity
The antimicrobial potential of related compounds has been evaluated, revealing varying degrees of effectiveness against bacterial strains. For example, certain benzamide derivatives have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 6.25 mg/mL to 50 mg/mL against XDR-Salmonella Typhi .
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the tetrahydrothiophene ring.
- Bromination of the phenyl group.
- Coupling with the methoxybenzyl moiety.
Each step requires optimization for yield and purity, often utilizing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Case Study 1: Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various protein targets. The results indicate that the compound could effectively bind to the active sites of several kinases, potentially inhibiting their activity. This aligns with findings from similar compounds that showed effective binding modes leading to significant biological activity .
Case Study 2: Cytotoxicity Assays
Cytotoxicity assays performed on different cancer cell lines revealed that related compounds exhibit IC50 values in the low micromolar range, indicating substantial cytotoxic effects. This suggests that this compound could also possess significant anticancer properties .
Properties
Molecular Formula |
C19H20BrNO4S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H20BrNO4S/c1-25-18-8-2-14(3-9-18)12-21(17-10-11-26(23,24)13-17)19(22)15-4-6-16(20)7-5-15/h2-9,17H,10-13H2,1H3 |
InChI Key |
CQDYVFGLXXHIEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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